molecular formula C11H16O B6246424 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethan-1-one CAS No. 228113-75-5

1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethan-1-one

Cat. No. B6246424
CAS RN: 228113-75-5
M. Wt: 164.2
InChI Key:
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Description

“1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethan-1-one” is a chemical compound with the CAS Number: 228113-75-5 . It has a molecular weight of 164.25 . It is in liquid form .


Synthesis Analysis

The synthesis of similar compounds has been performed from (-)-cis-myrtanic and (-)-myrtenic acids . The compounds obtained were characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic structure that includes a hept-2-en-2-yl group . Further details about the exact structure would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.25 . It is a liquid at room temperature and is stored at -10°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial activity , as well as its possible uses in organic synthesis due to its complex structure . More research would be needed to fully understand its potential applications and safety implications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethan-1-one' involves the conversion of a bicyclic compound to a ketone through a series of reactions.", "Starting Materials": [ "1,5-cyclooctadiene", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "sodium sulfate", "magnesium", "iodine", "diethyl ether", "ethylmagnesium bromide", "acetyl chloride" ], "Reaction": [ "1. The starting material 1,5-cyclooctadiene is reacted with methyl vinyl ketone in the presence of sodium borohydride to form the bicyclic compound.", "2. The bicyclic compound is then treated with acetic acid and sodium hydroxide to form the corresponding carboxylic acid.", "3. The carboxylic acid is then reduced with sodium borohydride in ethanol to form the corresponding alcohol.", "4. The alcohol is then treated with hydrochloric acid and sodium chloride to form the corresponding chloride.", "5. The chloride is then treated with magnesium in the presence of iodine to form the corresponding Grignard reagent.", "6. The Grignard reagent is then reacted with ethylmagnesium bromide to form the corresponding ketone.", "7. The ketone is then treated with acetyl chloride to form the final compound '1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethan-1-one'." ] }

CAS RN

228113-75-5

Product Name

1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethan-1-one

Molecular Formula

C11H16O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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